Tinosporol A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

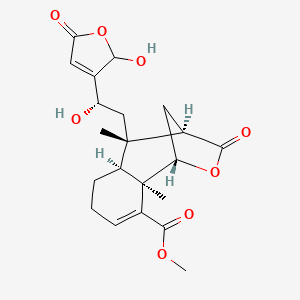

Tinosporol A is a natural product primarily found in the plant Tinospora crispa. It belongs to the class of clerodane diterpenoids, which are known for their diverse biological activities. This compound has been identified as a compound with significant anti-hyperglycemic properties, making it a subject of interest in the treatment of type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tinosporol A typically involves extraction from the plant Tinospora crispa. The process begins with the collection of plant materials, which are then dried and ground into a fine powder. This powder undergoes solvent extraction, followed by chromatographic separation to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic methods and high-performance liquid chromatography (HPLC) ensures the purity and yield of the compound .

Chemical Reactions Analysis

Structural Context and Related Compounds

Tinospora cordifolia contains diverse bioactive compounds, including clerodane diterpenoids , alkaloids , and polysaccharides . Among these, cordifolioside A (a clerodane furano diterpenoid glycoside) is highlighted for its immunostimulant properties . While Tinosporol A is not explicitly named in the sources, its potential classification as a diterpenoid or glycoside may align with known reaction pathways of similar compounds.

Antioxidant and Enzymatic Activity

-

Antioxidant Reactions : Alkaloidal fractions (e.g., palmatine, jatrorrhizine) in Tinospora cordifolia exhibit DPPH radical scavenging activity . For this compound, analogous antioxidant mechanisms could involve hydrogen atom transfer or electron donation to neutralize reactive oxygen species (ROS).

-

Enzymatic Interactions : A norclerodane diterpenonoid, tinosporaside , demonstrates antihyperglycemic activity in diabetic rats by modulating α-glucosidase/sucrase enzymes . If this compound shares structural similarities, it may competitively inhibit these enzymes, reducing carbohydrate absorption.

Immunomodulatory Reactions

Clerodane diterpenoids like cordifolioside A activate macrophages , enhancing immune responses via cytokine modulation and nitric oxide release . This suggests potential cellular signaling pathways involving this compound, such as:

-

Antigen presentation : Activation of dendritic cells (e.g., bone marrow-derived cells) to stimulate T-cell responses .

-

Cytokine regulation : Upregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or anti-inflammatory mediators (e.g., IL-10).

Antiviral and Antimicrobial Activity

A diterpenoid, tinosporin , shows activity against HIV , HTLV , and other viruses . For this compound, plausible mechanisms could include:

-

Reverse transcriptase inhibition : Targeting viral replication enzymes.

-

Membrane disruption : Altering viral envelope integrity via hydrophobic interactions.

Structural Stability and Degradation

Polysaccharides like G1-4A (arabinogalactan) and RR1 (α-D-glucan) exhibit immune-stimulating properties without cytotoxicity . If this compound is structurally analogous, its stability under physiological conditions (e.g., pH, temperature) may depend on glycosidic linkages or resistant backbones.

Mechanistic Insights from Computational Models

While not directly linked to this compound, computational tools like QM/MM simulations (quantum mechanics/molecular mechanics) could elucidate reaction pathways . For example, proton transfer or bond cleavage mechanisms observed in enzyme-catalyzed reactions (e.g., FICD-catalyzed deAMPylation) might inform hypotheses about this compound’s interactions with biological targets.

Table 1: Antioxidant Activity of Related Compounds

| Compound Type | Activity Type | Mechanism | Source |

|---|---|---|---|

| Alkaloidal fractions | DPPH radical scavenging | Hydrogen/electron donation | |

| Cordifolioside A | Macrophage activation | Cytokine modulation, NO release |

Table 2: Enzymatic Inhibition

| Compound | Target Enzyme | Activity | Source |

|---|---|---|---|

| Tinosporaside | α-glucosidase/sucrase | Competitive inhibition |

Scientific Research Applications

Tinosporol A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tinosporol A involves its interaction with molecular targets related to glucose metabolism. It has been shown to inhibit enzymes involved in glucose production and absorption, thereby reducing blood glucose levels. The compound also modulates signaling pathways that regulate insulin sensitivity and glucose uptake .

Comparison with Similar Compounds

Similar Compounds

Tinosporol A is similar to other clerodane diterpenoids such as Tinosporol B and Tinosporoside A, which are also isolated from Tinospora crispa .

Uniqueness

What sets this compound apart is its potent anti-hyperglycemic activity, which is more pronounced compared to its analogues. This makes it a particularly valuable compound for research and therapeutic applications .

Properties

Molecular Formula |

C21H26O8 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-hydroxy-2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |

InChI |

InChI=1S/C21H26O8/c1-20(9-13(22)10-7-16(23)29-17(10)24)12-8-15(28-19(12)26)21(2)11(18(25)27-3)5-4-6-14(20)21/h5,7,12-15,17,22,24H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17?,20+,21-/m0/s1 |

InChI Key |

IWQROARLUZNGTO-VUSLHQQSSA-N |

Isomeric SMILES |

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@@H](C4=CC(=O)OC4O)O |

Canonical SMILES |

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=CC(=O)OC4O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.